molecular formula C9H10FNO B6267606 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol CAS No. 1868105-62-7

8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol

Cat. No.: B6267606
CAS No.: 1868105-62-7
M. Wt: 167.18 g/mol
InChI Key: CRGGZFWRMJSCDI-UHFFFAOYSA-N
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Description

Significance of Tetrahydroisoquinoline Core Structures in Contemporary Chemistry

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) scaffold is a recurring motif in a vast array of natural products and synthetic molecules with significant biological activities. rsc.orgnuph.edu.ua This heterocyclic system is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological effects. youtube.com THIQ-based compounds have demonstrated a broad spectrum of activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. rsc.orgnuph.edu.ua Their structural rigidity, combined with the presence of a basic nitrogen atom, allows for specific three-dimensional orientations that can facilitate binding to enzymes and receptors.

The therapeutic potential of THIQs is underscored by their presence in clinically used drugs and numerous compounds currently under investigation for various diseases. rsc.org For instance, derivatives of THIQ have been explored as Rho kinase inhibitors for conditions like glaucoma and hypertension, and as agents targeting neurodegenerative disorders. miami.edu

Strategic Incorporation of Fluorine into Heterocyclic Systems for Enhanced Chemical Biology

The introduction of fluorine into organic molecules is a widely employed strategy in drug discovery and chemical biology to enhance a compound's pharmacological profile. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.

Fluorination can block sites of metabolic oxidation, thereby increasing the half-life of a drug. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for target binding and pharmacokinetic properties. The strategic placement of fluorine can therefore lead to compounds with improved potency and a more favorable therapeutic index.

Research Trajectory and Rationale for Investigating 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol

The investigation into this compound is driven by the synergistic potential of combining the privileged tetrahydroisoquinoline scaffold with the advantageous properties imparted by fluorine substitution. The placement of a fluorine atom at the 8-position and a hydroxyl group at the 6-position of the THIQ core is a deliberate design choice aimed at exploring novel structure-activity relationships (SAR).

The hydroxyl group at the 6-position can act as a hydrogen bond donor and acceptor, potentially enhancing binding to biological targets. The fluorine atom at the 8-position can influence the electronic properties of the aromatic ring and may improve metabolic stability. The specific substitution pattern of this compound makes it an interesting candidate for biological evaluation, particularly in areas where other substituted THIQs have shown promise.

Overview of Research Methodologies and Thematic Areas for this compound

The study of novel compounds like this compound typically involves a multidisciplinary approach encompassing chemical synthesis, structural characterization, and biological evaluation.

Chemical Synthesis: The construction of this molecule would likely involve multi-step synthetic sequences. Key reactions for forming the tetrahydroisoquinoline core include the Pictet-Spengler and Bischler-Napieralski reactions. wikipedia.orgjk-sci.com The introduction of the fluorine and hydroxyl groups would require specific precursors and reaction conditions.

Structural Characterization: Once synthesized, the definitive structure of the compound is confirmed using a suite of spectroscopic techniques. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular framework and the connectivity of atoms.

Mass Spectrometry (MS): This technique determines the molecular weight and provides information about the fragmentation pattern of the molecule. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as the hydroxyl (O-H) and amine (N-H) groups. msu.edu

Biological Evaluation: Following synthesis and characterization, the compound would be screened for biological activity against various targets. Given the known activities of related THIQ derivatives, potential areas of investigation could include its effects on cancer cell lines, microbial growth, or specific enzyme and receptor systems. rsc.org

Detailed Research Findings

While specific research exclusively focused on this compound is not extensively available in the public domain, a plausible synthetic pathway can be proposed based on established chemical methodologies. Furthermore, the expected chemical properties and spectroscopic data can be inferred from the analysis of its constituent parts and related known compounds.

Proposed Synthesis of this compound

A potential synthetic route to this compound could commence with a suitable phenethylamine (B48288) precursor, such as N-(2-(3-fluoro-5-methoxyphenyl)ethyl)acetamide. This precursor would bear the required fluorine at the appropriate position relative to the point of cyclization and a protected hydroxyl group (as a methoxy (B1213986) ether).

The synthesis could proceed via the Bischler-Napieralski reaction . wikipedia.orgjk-sci.com In this step, the acetamide (B32628) would be treated with a dehydrating agent like phosphorus oxychloride (POCl₃) to effect an intramolecular electrophilic aromatic substitution, leading to the formation of the corresponding 3,4-dihydroisoquinoline (B110456).

Following the cyclization, the resulting imine of the dihydroisoquinoline intermediate would be reduced to the tetrahydroisoquinoline. This reduction is commonly achieved using reagents such as sodium borohydride (B1222165) (NaBH₄).

The final step would involve the deprotection of the hydroxyl group . The methoxy group at the 6-position can be cleaved to reveal the free hydroxyl group, yielding the target compound, this compound. This deprotection is often carried out using strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃).

Expected Chemical Properties and Spectroscopic Data

Based on the proposed structure, the following properties and spectroscopic signatures for this compound can be anticipated.

Interactive Data Table: Predicted Chemical Properties

PropertyPredicted Value
Molecular Formula C₉H₁₀FNO
Molecular Weight 167.18 g/mol
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in polar organic solvents
Functional Groups Secondary amine, Phenol, Fluoroaromatic

Interactive Data Table: Anticipated Spectroscopic Data

Spectroscopic TechniqueExpected Features
¹H NMR Aromatic protons with coupling to fluorine, signals for the CH₂ groups of the tetrahydroisoquinoline core, and a broad singlet for the NH and OH protons.
¹³C NMR Aromatic carbons with C-F couplings, signals for the aliphatic carbons of the heterocyclic ring.
IR Spectroscopy Characteristic absorption bands for O-H stretching (broad, ~3300 cm⁻¹), N-H stretching (~3300 cm⁻¹), C-H stretching (aromatic and aliphatic), and C-F stretching (~1100-1200 cm⁻¹). msu.eduvscht.cz
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns of the tetrahydroisoquinoline core. nih.govnih.govnist.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1868105-62-7

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol

InChI

InChI=1S/C9H10FNO/c10-9-4-7(12)3-6-1-2-11-5-8(6)9/h3-4,11-12H,1-2,5H2

InChI Key

CRGGZFWRMJSCDI-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=C2F)O

Purity

95

Origin of Product

United States

Synthetic Methodologies for 8 Fluoro 1,2,3,4 Tetrahydroisoquinolin 6 Ol and Advanced Analogues

Retrosynthetic Strategies for the Construction of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. amazonaws.com For 1,8-disubstituted 1,2,3,4-tetrahydroisoquinolines, a common strategy involves disconnecting the molecule at key positions to reveal logical precursors. mdpi.com A primary disconnection is often made at the C1-N bond and the C1-substituent bond, leading back to a 3,4-dihydroisoquinoline (B110456) intermediate. This imine-containing precursor is pivotal as it allows for the introduction of a variety of substituents at the C1 position. mdpi.comresearchgate.net

Further retrosynthetic analysis of the 3,4-dihydroisoquinoline core points towards a phenethylamine (B48288) derivative. The formation of the tetrahydroisoquinoline ring is typically achieved through cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler reactions, which form the C4-C4a and N-C8a bonds in a stepwise manner from a suitably substituted phenethylamine. acs.orgorganic-chemistry.org For the target compound, this compound, the retrosynthesis would lead back to a 2-fluoro-4-hydroxyphenethylamine derivative and a suitable one-carbon unit for the Pictet-Spengler approach, or an N-acylated derivative for the Bischler-Napieralski reaction. thieme-connect.de The strategic placement of the fluorine and hydroxyl groups on the starting phenethylamine is crucial for the success of the synthesis.

Directed Ortho-Metalation Approaches in the Synthesis of Fluorinated Tetrahydroisoquinolines

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org This method is particularly effective for introducing substituents with high precision, which is often a challenge with classical electrophilic aromatic substitution reactions that can yield mixtures of ortho and para products. wikipedia.org

In the context of fluorinated tetrahydroisoquinolines, DoM can be employed to install the fluorine atom at the desired C8 position. The fluorine atom itself is known to be a moderate ortho-directing group in lithiation reactions. nih.govresearchgate.net This directing ability can be harnessed to synthesize key precursors for the target molecule.

A key intermediate for the synthesis of 8-fluoro-substituted tetrahydroisoquinolines is 8-fluoro-3,4-dihydroisoquinoline (B12937770). mdpi.comresearchgate.net A documented synthesis of this precursor utilizes a directed ortho-lithiation reaction. mdpi.comnih.gov The synthesis starts from a pivaloyl-protected 2-(2-fluorophenyl)ethan-1-amine. The pivaloyl group and the fluorine atom cooperatively direct the lithiation to the position ortho to both groups. mdpi.com

The lithiated intermediate is then trapped with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group. mdpi.com Subsequent treatment with acid accomplishes two transformations simultaneously: it removes the pivaloyl protecting group and catalyzes the cyclization of the resulting amino aldehyde to form the desired 8-fluoro-3,4-dihydroisoquinoline, which is typically isolated as a hydrochloride hydrate (B1144303) salt. mdpi.comnih.gov

StepReagents and ConditionsProductYieldReference
Protection2-(2-fluorophenyl)ethanamine, Me3C-COCl, Et3N, CH2Cl2N-(2-(2-fluorophenyl)ethyl)pivalamide99% nih.gov
Lithiation/FormylationBuLi (hexane), THF, -78 °C; then DMF, -78 °C to 25 °CN-(2-(2-fluoro-6-formylphenyl)ethyl)pivalamide68% (two steps) nih.gov
Cyclization/Deprotectionaq. HCl (10%), CH2Cl2, 25 °C, 24 h8-fluoro-3,4-dihydroisoquinoline hydrochloride hydrate74% nih.gov

The success of a DoM strategy hinges on the careful optimization of reaction conditions. The choice of the organolithium base, solvent, temperature, and additives can significantly impact the yield and selectivity of the metalation step. uwindsor.cabaranlab.orgharvard.edu For the synthesis of the 8-fluoro-3,4-dihydroisoquinoline precursor, a significant modification of the metalation conditions was necessary compared to analogous syntheses of 8-methoxy derivatives. nih.gov

Specifically, the use of tetrahydrofuran (B95107) (THF) as a solvent was found to be crucial due to the poor solubility of the starting material in diethyl ether at the required low temperature of -78 °C. mdpi.com Strong, non-nucleophilic bases like sec-butyllithium (B1581126) or tert-butyllithium, often in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), are commonly used to enhance the reactivity and break up organolithium aggregates. baranlab.org The temperature must be kept low (typically -78 °C) to prevent unwanted side reactions and decomposition of the lithiated intermediate. mdpi.comuwindsor.ca The ortho-directing ability of fluorine is well-documented and plays a key role in achieving the desired regioselectivity in this synthesis. nih.gov

Catalytic and Non-Catalytic Cyclization Routes to the 1,2,3,4-Tetrahydroisoquinoline (B50084) Core

The construction of the 1,2,3,4-tetrahydroisoquinoline core is a fundamental step in the synthesis of the target compound and its analogues. Several classic and modern cyclization methods are available to synthetic chemists.

Bischler-Napieralski Reaction: This is a two-step process that begins with the acylation of a phenethylamine followed by an acid-catalyzed cyclodehydration to form a 3,4-dihydroisoquinoline. organic-chemistry.orgnih.gov The resulting imine can then be reduced to the corresponding tetrahydroisoquinoline. Reagents like P₂O₅, POCl₃, or triflic anhydride (B1165640) (Tf₂O) are commonly used for the cyclization step. researchgate.netnih.gov

Pictet-Spengler Reaction: This reaction involves the condensation of a phenethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization. thieme-connect.demdpi.com This method directly yields the tetrahydroisoquinoline core in a single pot. Chemoenzymatic processes have been developed where an enzyme oxidizes a primary alcohol to an aldehyde in situ, which then undergoes a Pictet-Spengler reaction. mdpi.com

Intramolecular Friedel-Crafts Cyclization: This approach can construct the tetrahydroisoquinoline skeleton from N,N-dibenzyl-α-aminols. An in situ generated tosylate intermediate undergoes intramolecular cyclization to yield 3-substituted 1,2,3,4-tetrahydroisoquinolines. organic-chemistry.org

Catalytic Routes: Modern synthetic methods often employ transition metal catalysts to achieve cyclization under milder conditions. For instance, asymmetric transfer hydrogenation of 1-aryl dihydroisoquinolines using Arene/Ru/TsDPEN complexes provides chiral tetrahydroisoquinolines with high enantiomeric excess. organic-chemistry.org Other catalytic approaches include 1,3-dipolar cycloadditions of C,N-cyclic azomethine imines to construct dinitrogen-fused heterocycles containing the tetrahydroisoquinoline core. nih.gov

Regioselective Functionalization of this compound

Once the 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) core is established, further functionalization can be undertaken to introduce substituents at various positions. The fluorine atom at the C8 position of the precursor, 8-fluoro-3,4-dihydroisoquinoline, is activated towards nucleophilic aromatic substitution (SNAᵣ) by the adjacent C=N double bond. mdpi.com This reactivity allows for the regioselective introduction of various nucleophiles at the C8 position.

For example, heating 8-fluoro-3,4-dihydroisoquinoline with cyclic amines such as morpholine, pyrrolidine, or piperidine (B6355638) in a sealed tube results in a fluorine-amine exchange, yielding the corresponding 8-amino-3,4-dihydroisoquinolines. mdpi.comnih.gov These products can then serve as versatile starting materials for the synthesis of 1-substituted 8-amino-tetrahydroisoquinolines. mdpi.comresearchgate.net

AmineReaction ConditionsProductYieldReference
Morpholine80 °C, 8 h, sealed tube8-(Morpholin-4-yl)-3,4-dihydroisoquinoline51% nih.gov
Pyrrolidine80 °C, 8 h, sealed tube8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline49% nih.gov

Furthermore, the C1 position can be functionalized by reducing the imine bond of the dihydroisoquinoline to a tetrahydroisoquinoline, followed by alkylation or arylation reactions. researchgate.net Alternatively, direct addition of organolithium or Grignard reagents to the C=N double bond of the 8-fluoro-3,4-dihydroisoquinoline intermediate can introduce substituents at the C1 position. researchgate.net

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

Many biologically active tetrahydroisoquinolines possess a stereocenter at the C1 position, and their activity is often dependent on the specific enantiomer. nih.govrsc.org Therefore, methods for stereoselective synthesis or the resolution of racemic mixtures are critical.

Asymmetric Hydrogenation: This is one of the most efficient methods for producing chiral tetrahydroisoquinolines. mdpi.com Asymmetric hydrogenation of precursor dihydroisoquinolines or other suitable imines using chiral transition-metal catalysts (e.g., based on ruthenium, iridium, or titanium) can provide the desired tetrahydroisoquinoline with high enantiomeric excess (ee). mdpi.comnih.gov For example, titanocene-catalyzed hydrogenation of an imine derived from an isoquinoline (B145761) has been shown to furnish the chiral product in 82% yield and 98% ee. mdpi.com

Chiral Resolution: Classical kinetic resolution involves the use of a chiral resolving agent, such as a chiral acid (e.g., (D)-tartaric acid), to form diastereomeric salts with the racemic amine. mdpi.com These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by crystallization. After separation, the pure enantiomer of the tetrahydroisoquinoline can be liberated by treatment with a base.

Chiral Auxiliary-Based Synthesis: An alternative strategy involves attaching a chiral auxiliary to the nitrogen atom of the dihydroisoquinoline precursor. Subsequent reduction of the imine bond is directed by the chiral auxiliary, leading to the formation of one diastereomer preferentially. The auxiliary can then be cleaved to yield the enantiomerically enriched tetrahydroisoquinoline. nih.gov

Intramolecular Chirality Transfer: Bismuth(III) triflate-catalyzed cyclization of chiral amino alcohols can proceed via an intramolecular 1,3-chirality transfer reaction to construct chiral 1-substituted tetrahydroisoquinolines with high chirality transfer. nih.gov

These methods provide a robust toolkit for accessing enantiomerically pure derivatives of this compound, which is essential for the investigation of their biological activities.

Development of Sustainable and Efficient Synthetic Protocols for Fluoro-Tetrahydroisoquinolines

The pursuit of sustainability in the synthesis of fluoro-tetrahydroisoquinolines has led to the exploration of several innovative strategies, including biocatalysis, chemoenzymatic one-pot processes, and the use of environmentally benign solvents and catalysts. These methods aim to improve atom economy, reduce energy consumption, and utilize renewable resources.

A cornerstone in the synthesis of tetrahydroisoquinolines is the Pictet-Spengler reaction , a condensation and subsequent ring closure of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnih.gov Traditional protocols often require strong acids and high temperatures. However, recent advancements have demonstrated the feasibility of this reaction under milder and more sustainable conditions. For instance, the use of phosphate (B84403) buffers in aqueous media has been shown to effectively catalyze the Pictet-Spengler reaction, offering a greener alternative to conventional acid catalysis. nih.gov This biomimetic approach not only reduces the need for corrosive acids but also simplifies the work-up procedures.

Chemoenzymatic one-pot processes represent a particularly promising avenue for the sustainable synthesis of tetrahydroisoquinolines. These methods combine enzymatic transformations with chemical reactions in a single reaction vessel, thereby reducing the number of operational steps, solvent usage, and waste generation. mdpi.com A notable example involves the use of a laccase/TEMPO system for the oxidation of a benzylic alcohol to the corresponding aldehyde, which then undergoes a Pictet-Spengler reaction with an amino alcohol in a phosphate buffer. researchgate.net This approach has been successfully applied to the synthesis of a variety of tetrahydroisoquinoline derivatives with yields of up to 87%. researchgate.net

The application of biocatalysis , utilizing enzymes to catalyze specific reactions, offers high selectivity and operates under mild, aqueous conditions. Enzymes such as norcoclaurine synthase (NCS) have been investigated for their ability to catalyze the stereoselective Pictet-Spengler reaction, producing optically active tetrahydroisoquinolines. ebrary.net While NCS typically requires a hydroxyl group at the 3-position of the dopamine (B1211576) substrate, the substrate scope of such enzymes is an active area of research, with the potential for engineering enzymes to accept a broader range of substrates, including fluorinated phenylethylamines.

For the synthesis of the specific 8-fluoro-tetrahydroisoquinoline core, a key strategy involves the directed ortho-lithiation of a suitable N-acylated phenylethylamine precursor. nih.govnih.gov While effective, traditional lithiation reactions often employ pyrophoric organolithium reagents and anhydrous ethereal solvents, posing safety and environmental concerns. The development of more sustainable lithiation methods, potentially in greener solvents or utilizing flow chemistry to minimize risks, is an ongoing challenge. Following the formation of the dihydroisoquinoline intermediate via this route, the reduction to the tetrahydroisoquinoline is typically achieved using reducing agents like sodium borohydride (B1222165), which is relatively benign. nih.govnih.gov

The synthesis of the required precursor, 3-fluoro-5-hydroxyphenethylamine , is a critical step for which sustainable methods are being explored. Chemo-enzymatic methods have been developed for the synthesis of various ring-substituted phenylethylamines, often involving the resolution of racemic mixtures using immobilized lipases to obtain enantiomerically pure products. nih.gov

Below are interactive data tables summarizing key findings from research on sustainable synthetic methodologies relevant to the synthesis of fluoro-tetrahydroisoquinolines.

Table 1: Comparison of Catalytic Systems for the Pictet-Spengler Reaction

Catalyst SystemSolventTemperature (°C)Key AdvantagesRepresentative Yields (%)
Hydrochloric AcidProtic SolventsHighTraditional MethodVariable, often moderate
Phosphate BufferWater60Mild, aqueous conditions, biomimetic74
Laccase/TEMPO & Phosphate BufferPhosphate Buffer37One-pot, chemoenzymatic, mildup to 87

Table 2: Key Steps in the Synthesis of 8-Fluoro-Tetrahydroisoquinolines via Ortho-Lithiation

Reaction StepReagentsSolventKey Considerations
Directed Ortho-lithiationn-ButyllithiumDiethyl etherAnhydrous conditions, low temperature
CyclizationAcid catalystDichloromethaneFormation of dihydroisoquinoline
ReductionSodium borohydrideMethanolReduction to tetrahydroisoquinoline

Derivatization and Scaffold Modification of 8 Fluoro 1,2,3,4 Tetrahydroisoquinolin 6 Ol

Chemical Transformations at the Phenolic Hydroxyl Moiety of 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol

The phenolic hydroxyl group at the C-6 position is a prime site for chemical modification, influencing properties such as hydrogen bonding capacity, acidity, and metabolic stability. Common transformations aim to convert the hydroxyl group into ethers, esters, or other functional groups to modulate the compound's profile.

Oxidative processes, often employing hydroxyl radicals (•OH) or UV light, can lead to the transformation of phenolic compounds. nih.gov While these methods are common in water treatment, they highlight the reactivity of the phenol ring, which can be oxidized to form various products, including toxic α,β-unsaturated enedials and oxoenals. nih.gov In a synthetic context, controlled oxidation can be used to introduce new functional groups. The phenolic -OH group's chemical shift in NMR spectra is notably downfield, indicating intramolecular hydrogen bonding, which can influence its reactivity.

Potential Transformations at the Phenolic Hydroxyl Group:

Reaction TypeReagents & ConditionsPotential Product Feature
Etherification Alkyl halides (e.g., CH₃I, BnBr), Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF)Masks hydrogen bond donor capability; increases lipophilicity.
Esterification Acyl chlorides or Anhydrides (e.g., Acetyl chloride), Base (e.g., Pyridine, Et₃N)Creates a prodrug moiety, potentially improving bioavailability.
O-Arylation Arylboronic acids, Copper or Palladium catalysts (Ullmann or Buchwald-Hartwig coupling)Forms diaryl ethers, extending the molecular scaffold.
Mannich Reaction Formaldehyde, Secondary amine (e.g., Dimethylamine, Piperidine)Introduces an aminomethyl group ortho to the hydroxyl, increasing basicity and potential for new interactions.

This table represents potential chemical transformations based on the general reactivity of phenolic hydroxyl groups.

Modifications of the Secondary Amine Functionality within the Tetrahydroisoquinoline Ring System

The secondary amine within the heterocyclic ring is a key functional group for derivatization. Its basicity allows for salt formation, and its nucleophilicity enables a variety of chemical modifications, including alkylation, acylation, and sulfonylation. These modifications can significantly impact a molecule's potency, selectivity, and pharmacokinetic properties.

Examples of Secondary Amine Modifications:

ModificationReagents & ConditionsPurpose/Effect
N-Alkylation Alkyl halides (e.g., MeI, BnBr), BaseModulates basicity and steric bulk. nih.gov
Reductive Amination Aldehydes or Ketones, Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN)Introduces a wide variety of substituents.
N-Acylation Acyl chlorides or Anhydrides, BaseForms amides, reducing basicity and introducing new interaction points.
N-Arylation Aryl halides, Palladium catalyst (Buchwald-Hartwig amination)Introduces aromatic substituents directly on the nitrogen.
Sulfonylation Sulfonyl chlorides (e.g., TsCl), BaseCreates sulfonamides, which can act as hydrogen bond acceptors.

This table outlines common modifications applicable to the secondary amine of the tetrahydroisoquinoline core.

Systematic Exploration of Substitution Patterns on the Aromatic Ring of this compound

The substitution pattern on the aromatic ring is a critical determinant of a compound's biological activity. The existing fluorine atom at the C-8 position already influences the electronic properties of the ring. Further substitutions at the remaining open positions (C-5 and C-7) can be explored to probe interactions with biological targets. The effects of various substituents on the chemical shifts of aromatic carbons and hydrogens are well-documented and can be predicted to guide synthesis. nih.gov

The fluorine atom itself can be a site for modification. For example, in the related 8-fluoro-3,4-dihydroisoquinoline (B12937770), a fluorine-amine exchange reaction can be performed to introduce amino substituents at the C-8 position. nih.govresearchgate.net This nucleophilic aromatic substitution provides a pathway to 8-amino-tetrahydroisoquinolines. nih.gov The strategic placement of fluorine atoms can also modulate binding affinity, as seen in inhibitors of histone deacetylase 6 (HDAC6), where fluoroaromatic rings are accommodated in specific aromatic crevices of the enzyme active site. nih.gov

Synthesis of 1,8-Disubstituted 1,2,3,4-Tetrahydroisoquinoline (B50084) Derivatives from 8-Fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) Precursors

One established pathway involves a fluorine-amine exchange reaction to introduce an amino group at the C-8 position, followed by the addition of organolithium reagents to the C=N double bond to install a substituent at the C-1 position. nih.gov This approach allows for the creation of 1-alkyl(phenyl)-8-(cyclic amino)-1,2,3,4-tetrahydroisoquinolines. nih.gov Alternatively, reduction of the 8-fluoro-3,4-dihydroisoquinoline with sodium borohydride (B1222165) yields the 8-fluoro-1,2,3,4-tetrahydroisoquinoline, which can then be further functionalized. nih.gov This synthetic flexibility is crucial for preparing libraries of compounds for screening as potential drug candidates. nih.govresearchgate.net

Synthetic Route to 1,8-Disubstituted Tetrahydroisoquinolines:

StepPrecursorReagents & ConditionsProduct
1. Reduction 8-Fluoro-3,4-dihydroisoquinolineSodium borohydride (NaBH₄), Methanol (MeOH)8-Fluoro-1,2,3,4-tetrahydroisoquinoline nih.gov
2. Nucleophilic Substitution 8-Fluoro-3,4-dihydroisoquinolineCyclic amine (e.g., Pyrrolidine), 80 °C8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinoline nih.gov
3. C-1 Addition & Reduction 8-(Pyrrolidin-1-yl)-3,4-dihydroisoquinolineButyllithium (BuLi), THF; then workup1-Butyl-8-(pyrrolidin-1-yl)-1,2,3,4-tetrahydroisoquinoline nih.gov

This table summarizes key transformations starting from an 8-fluoro-3,4-dihydroisoquinoline precursor as described in the literature. nih.gov

Combinatorial Chemistry and Parallel Synthesis for 8-Fluoro-1,2,3,4-tetrahydroisoquinoline-Based Libraries

Combinatorial chemistry and parallel synthesis are powerful tools for rapidly generating large libraries of related compounds for high-throughput screening. nih.govuomustansiriyah.edu.iq These techniques are highly applicable to the this compound scaffold, which has multiple points for diversification.

Parallel synthesis involves preparing compounds in separate reaction vessels, allowing for the systematic variation of building blocks at each diversification point. youtube.com For the tetrahydroisoquinoline core, one could envision a parallel synthesis approach where the secondary amine is reacted with a library of different acyl chlorides, while the phenolic hydroxyl is reacted with a library of alkyl halides.

Combinatorial chemistry often uses a "mix and split" method, particularly in solid-phase synthesis, to create a much larger number of compounds in a single library. youtube.com A solid-supported tetrahydroisoquinoline scaffold could be divided into multiple portions, with each portion reacting with a different building block, and then recombined and split again for the next reaction, generating all possible combinations of the building blocks. uomustansiriyah.edu.iq The synthetic route to 1,8-disubstituted tetrahydroisoquinolines provides a basis for the preparation of a compound library containing more complex analogues. nih.govresearchgate.net

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing the Tetrahydroisoquinoline Core

Scaffold hopping and bioisosteric replacement are key strategies in drug design to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govscite.ai These methods involve replacing the core framework or specific functional groups of a molecule with others that have similar spatial arrangements and biological properties. nih.govresearchgate.net

Scaffold Hopping: This involves replacing the entire 1,2,3,4-tetrahydroisoquinoline core with a different heterocyclic system that can project functional groups in a similar three-dimensional orientation. The goal is to discover novel intellectual property, improve synthetic tractability, or enhance pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: This strategy focuses on replacing specific functional groups within the this compound molecule. researchgate.netnih.gov Bioisosteric replacements can influence a range of properties including potency, selectivity, and metabolism. u-strasbg.fr

Examples of Bioisosteric Replacements for the this compound Scaffold:

Original GroupPotential Bioisostere(s)Rationale
Phenolic -OH -NH₂, -SH, -CH₂OH, Carboxylic acid isosteres (e.g., tetrazole)Modulate acidity, hydrogen bonding, and metabolic stability.
Fluorine (-F) -Cl, -CN, -CF₃, -CH₃Alter electronic properties, size, and lipophilicity.
Secondary Amine (-NH-) -O-, -CH₂-Remove basicity, alter hydrogen bonding potential.
Aromatic Ring Heteroaromatic rings (e.g., pyridine, thiophene)Introduce new hydrogen bonding sites, alter metabolic pathways, and modify solubility.

This table provides examples of potential bioisosteric replacements relevant to the functional groups present in the title compound.

Molecular Interactions and Mechanistic Exploration of 8 Fluoro 1,2,3,4 Tetrahydroisoquinolin 6 Ol Derivatives

In Vitro Biochemical and Biophysical Profiling of Tetrahydroisoquinoline Analogues

The in vitro profiling of tetrahydroisoquinoline (THIQ) analogues is crucial for elucidating their therapeutic potential and understanding their structure-activity relationships (SAR). This involves a range of biochemical and biophysical assays to determine their binding affinities, enzymatic inhibition, and engagement with cellular targets.

Derivatives of the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold have been widely investigated for their affinity to various receptors, particularly within the central nervous system. Notably, these compounds have shown significant interactions with dopamine (B1211576) receptors. For instance, studies on 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated high affinity for the dopamine D3 receptor, with some analogues exhibiting Ki values as low as 1.2 nM. nih.gov The selectivity of these compounds for D3 over other dopamine receptor subtypes, such as D2 and D4, is a key area of investigation, with some derivatives showing 15- to 420-fold selectivity. nih.gov

Furthermore, certain tetrahydroisoquinoline analogues have been identified as positive allosteric modulators of N-methyl-d-aspartate (NMDA) receptors, with a preference for those containing the GluN2B, GluN2C, or GluN2D subunits. nih.gov The stereochemistry of these molecules plays a critical role in their receptor interaction, with the S-(-) enantiomer often being active at GluN2B, GluN2C, and/or GluN2D subunits, while the R-(+) enantiomer may only be active at GluN2C/D subunits. nih.gov

The serotonin 7 receptor (5-HT7R) has also been identified as a target for tetrahydroisoquinoline alkaloids. Functional evaluations have revealed that an 8-hydroxy-6,7-dimethoxy substitution pattern is preferred for inverse agonist activity at this receptor. nih.gov Molecular dynamics simulations support these findings, suggesting that the 8-hydroxy group allows for a more robust interaction with the 5-HT7R. nih.gov

Table 1: Dopamine Receptor Binding Affinities of Selected Tetrahydroisoquinoline Analogues This table is interactive. You can sort and filter the data.

Compound ID THIQ Core Substitution R-Group on Amide D2R Ki (nM) D3R Ki (nM) D4R Ki (nM)
5i Unsubstituted 3-cyanobenzamide 26 26 >10000
5q Unsubstituted 2,3-dimethoxybenzamide >10000 57 >10000
5r Unsubstituted 3,4-dichlorobenzamide 24 24 >10000
5s 6,7-dimethoxy 3-cyanobenzamide 180 1.2 500
5t 6,7-dimethoxy 4-cyanobenzamide 51 3.4 1400
6a 6,7-dihydroxy 3-cyanobenzamide 350 11 2200
6c 6,7-dihydroxy 4-cyanobenzamide 110 12 1900

Data sourced from a study on tetrahydroisoquinoline-based D3R ligands. nih.gov

Tetrahydroisoquinoline derivatives have been shown to interact with various enzymes, with monoamine oxidase (MAO) being a prominent target. Both MAO-A and MAO-B are involved in the metabolism of neurotransmitters, and their inhibition is a strategy for treating depression and neurodegenerative diseases. mdpi.com Simple isoquinoline (B145761) alkaloids have been demonstrated to be selective inhibitors of either MAO-A or MAO-B. nih.gov For example, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) is a known MAO inhibitor. nih.gov

The inhibition of MAO by these compounds is often competitive and stereoselective. nih.gov The R enantiomers of several tetrahydroisoquinolines, such as salsolinol and salsolidine, have shown stereoselective competitive inhibition of MAO-A with Ki values in the micromolar range. nih.gov In contrast, 1,2,3,4-tetrahydroisoquinoline and its 2-methyl derivative have demonstrated inhibitory activity against MAO-B. nih.gov

Another class of enzymes inhibited by tetrahydroisoquinoline derivatives is the kinesin spindle protein (KSP), which is involved in mitosis and is a target for anticancer drugs. A series of tetrahydroisoquinolines have been identified as novel KSP inhibitors, with some compounds exhibiting over 100 times higher potency than the control compound, monastrol, in ATPase assays. nih.gov

Cellular target engagement studies aim to confirm that a compound interacts with its intended target within a cellular context. While specific studies on 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol are limited, research on related compounds provides insights into their potential cellular targets. For example, tetrahydroisoquinoline-based compounds have been shown to engage with microtubule systems, acting as microtubule disruptors. acs.org These steroidomimetic tetrahydroisoquinolines have demonstrated an activity profile that matches the steroidal compounds they were designed to mimic. acs.org

Investigation of Molecular Mechanisms of Action for Fluoro-Tetrahydroisoquinoline Compounds

The molecular mechanisms of action for fluoro-tetrahydroisoquinoline compounds are multifaceted. The neuroprotective properties of some tetrahydroisoquinolines, such as 1MeTIQ, are attributed to their ability to scavenge free radicals and inhibit glutamate-induced excitotoxicity. nih.gov This is achieved, in part, through the antagonism of the glutamatergic system. nih.gov

The inhibition of MAO by these compounds leads to an increase in the concentration of monoamine neurotransmitters in the brain, which is a key mechanism for their antidepressant-like effects. nih.gov The mechanism of action of 1MeTIQ, for instance, is broader than that of classic antidepressants like desipramine, as it inhibits the MAO-dependent oxidation of dopamine and serotonin. nih.gov

Identification and Validation of Novel Biological Targets for this compound Derivatives

Research into the broader class of tetrahydroisoquinolines has led to the identification of several novel biological targets. These include enzymes and receptors involved in cancer and neurodegenerative diseases. For example, a series of tetrahydroisoquinolines have been identified as inhibitors of Mycobacterium tuberculosis ATP synthase, a critical enzyme for the bacterium's survival. nih.gov

Furthermore, tetrahydroisoquinoline derivatives have been designed as inhibitors of microsomal prostaglandin E synthase 1 (mPGES-1), an enzyme involved in inflammation and cancer. tandfonline.com Docking analysis has shown that these compounds have a good binding affinity with mPGES-1. tandfonline.com The KRas protein, a key player in many cancers, has also been identified as a target for tetrahydroisoquinoline derivatives, with some compounds showing significant inhibitory activity. nih.gov

Ligand-Protein Interaction Analysis via Biophysical Techniques (e.g., SPR, ITC, NMR)

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Elucidation of Key Pharmacophoric Features within the 8-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol Scaffold

The pharmacophoric features of the this compound scaffold can be dissected into several key components that contribute to its potential biological activity. These features include a hydrogen bond donor/acceptor, an aromatic ring system, a basic nitrogen atom, and a lipophilic fluorine atom.

Phenolic 6-Hydroxyl Group: The hydroxyl group at the 6-position is a critical pharmacophoric element. It can act as both a hydrogen bond donor and acceptor, enabling strong interactions with receptor sites. This feature is common in many biologically active THIQ derivatives, where it often mimics the phenolic hydroxyl of endogenous catecholamines.

Basic Nitrogen Atom: The secondary amine in the tetrahydroisoquinoline ring is typically protonated at physiological pH. This positively charged nitrogen can form ionic bonds or key hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a target protein.

Aromatic Ring: The benzene ring provides a rigid scaffold for the appended functional groups and can engage in various interactions, including π-π stacking and hydrophobic interactions with the target protein.

Together, these features create a distinct three-dimensional arrangement of functionalities that can be recognized by specific biological targets.

Influence of Fluorine Substitution on the SAR of Tetrahydroisoquinoline Derivatives

The introduction of a fluorine atom into a bioactive molecule is a common strategy in medicinal chemistry to modulate its properties. nih.gov The small size of fluorine means it can often replace a hydrogen atom without causing significant steric hindrance. nih.gov However, its high electronegativity imparts profound electronic effects.

In the context of the THIQ scaffold, fluorine substitution can lead to:

Altered Acidity and Basicity: The electron-withdrawing nature of fluorine can lower the pKa of the nearby phenolic hydroxyl group, making it a stronger hydrogen bond donor. It can also influence the basicity of the nitrogen atom.

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic and dipole-dipole interactions with protein targets. In some cases, it can form hydrogen bonds or halogen bonds, although the former is as an acceptor only. nih.gov

Improved Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage by cytochrome P450 enzymes. Fluorine substitution can block sites of metabolism, thereby increasing the half-life of a compound. For example, the incorporation of fluorine has been shown to be a valuable strategy in drug design. researchgate.net

Modified Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes, including the blood-brain barrier.

The specific position of the fluorine atom is crucial. In a series of N-substituted 5,8-disubstituted tetrahydroisoquinolines developed as inhibitors of Mycobacterium tuberculosis, a 5-fluoro substituent was part of the most potent compounds, highlighting the positive contribution of fluorine in that specific chemical space. nih.gov Conversely, in other molecular scaffolds like cannabinoids, fluorine substitution has been reported to have a detrimental effect on receptor binding. nih.govnih.gov This underscores that the influence of fluorine on SAR is highly dependent on the specific molecular context and the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rasayanjournal.co.in These models can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding drug discovery efforts. nih.gov

For tetrahydroisoquinoline derivatives, QSAR studies have been successfully employed to predict various biological activities. For instance, a QSAR study on 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinolines with antimalarial activity utilized several molecular descriptors to build a predictive model. nih.gov These descriptors quantify different aspects of the molecular structure, such as lipophilicity, electronic properties, and size.

In another study focused on 1-aryl-tetrahydroisoquinoline derivatives as anti-HIV agents, a QSAR equation was developed that highlighted the importance of atomic charges on specific carbon atoms (C3, C4, C6, and C8) of the THIQ core, along with the dipole moment (µ), polarizability (α), and partition coefficient (log P). rasayanjournal.co.in The derived equation was:

pEC50 = -23.019 - 10.867(qC3) - 162.911(qC4) - 107.057(qC6) + 53.621(qC8) - 0.047(µ) + 0.158(α) + 0.175(log P) rasayanjournal.co.in

This model indicates that the electronic properties of the THIQ scaffold are critical for anti-HIV activity. rasayanjournal.co.in Such an approach could be applied to a series of this compound derivatives to identify key structural features that correlate with a desired biological endpoint.

Descriptor TypeExample Descriptors Used in THIQ QSAR Studies rasayanjournal.co.innih.govProperty Represented
ElectronicDipole moment (μ), Atomic charges (qC), Chemical hardness (η), Electrophilicity (ω)Distribution of electrons, ability to participate in electrostatic interactions
HydrophobicLogPLipophilicity, ability to cross cell membranes
TopologicalMinimal Topological Differences (MTD)Molecular shape and branching
Steric/GeometricPotential energy (Ep), Number of rotatable bonds (NRB)Molecular size and flexibility

Analysis of Conformational Preferences and Stereochemical Effects on Activity

The non-aromatic portion of the tetrahydroisoquinoline ring is not planar and can adopt different conformations, typically half-chair or envelope forms. The specific conformational preference can be influenced by the substitution pattern on the ring. These conformational preferences dictate the three-dimensional orientation of the pharmacophoric groups, which is critical for proper alignment within a receptor's binding site.

Computational studies, such as those using Density Functional Theory (DFT), and experimental methods like NMR spectroscopy can be used to determine the preferred conformations of THIQ derivatives. researchgate.net For example, studies on THIQ-fused oxazaphospholidines revealed that the connection between the hetero rings and the conformation of the rings were dependent on the stereochemistry at the annelation points. researchgate.net

If a substituent is introduced at the C1 position of the this compound scaffold, a chiral center is created. The absolute configuration (R or S) at this center often has a profound impact on biological activity, with one enantiomer typically being significantly more potent than the other. This stereoselectivity is a hallmark of specific ligand-receptor interactions.

Understanding Structure-Metabolism Relationships (SMR) for Fluoro-Tetrahydroisoquinolines (excluding clinical metabolism data)

Structure-metabolism relationships (SMR) explore how a compound's chemical structure influences its metabolic fate. Understanding these relationships is crucial for designing molecules with improved pharmacokinetic properties. For fluoro-tetrahydroisoquinolines, several metabolic pathways can be predicted based on the functional groups present.

Phase I Metabolism: The primary sites for Phase I metabolism (oxidation, reduction, hydrolysis) are typically the most electron-rich or sterically accessible positions.

Aromatic Hydroxylation: While the fluorine atom at C8 may deactivate the ring somewhat, hydroxylation at the C5 or C7 positions by cytochrome P450 (CYP) enzymes is a potential metabolic pathway.

N-dealkylation: If the nitrogen atom is substituted (e.g., N-methyl), N-dealkylation would be a likely metabolic route. For the parent secondary amine, further metabolism is possible.

Influence of Fluorine: The C-F bond is highly resistant to metabolic cleavage. The fluorine at the 8-position would not be metabolized itself but would block that site from potential hydroxylation. Its electron-withdrawing effect could also influence the metabolic susceptibility of adjacent positions. The introduction of a trifluoromethoxy group, for instance, can reduce a molecule's interaction with metabolic enzymes. researchgate.net

Phase II Metabolism: Phase II reactions involve the conjugation of endogenous molecules to the parent drug or its Phase I metabolites to increase water solubility and facilitate excretion.

Glucuronidation and Sulfation: The phenolic 6-hydroxyl group is a prime site for conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs). This is a common and major metabolic pathway for phenolic compounds.

N-Glucuronidation: The secondary amine could also potentially undergo direct glucuronidation.

In vitro studies using liver microsomes or hepatocytes are standard methods to investigate these metabolic pathways and to assess the metabolic stability of new chemical entities. researchgate.net By comparing the metabolic profiles of fluorinated versus non-fluorinated analogs, the precise impact of the fluorine substituent on the compound's metabolism can be determined.

Computational Chemistry and Molecular Modeling of 8 Fluoro 1,2,3,4 Tetrahydroisoquinolin 6 Ol Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol, these methods can provide deep insights into their chemical behavior.

DFT studies are employed to compute various molecular properties and reactivity indices. researchgate.net These calculations can determine the distribution of electron density, identify the most electron-rich and electron-poor sites, and predict the molecule's susceptibility to electrophilic or nucleophilic attack. Key parameters derived from these calculations include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MESP): MESP maps visualize the electrostatic potential on the molecule's surface. These maps reveal electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For instance, in a study of tetrahydroisoquinoline derivatives, MESP surfaces were plotted to identify electron-rich sites near the nitrogen atom of the THIQ moiety. mdpi.com

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity and stability. nih.gov

These theoretical insights help rationalize structure-activity relationships (SAR) and guide the synthesis of new derivatives with desired chemical properties. researchgate.nettandfonline.com

Table 1: Key Parameters from Quantum Chemical Calculations
ParameterInformation ProvidedRelevance in Drug Design
HOMO EnergyEnergy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts susceptibility to oxidation and interaction with electrophilic sites on a target.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts susceptibility to reduction and interaction with nucleophilic sites on a target.
HOMO-LUMO GapEnergy difference between HOMO and LUMO.Indicates chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MESP)3D map of electrostatic potential on the molecular surface.Identifies sites for non-covalent interactions (e.g., hydrogen bonding) with a biological target.

Molecular Docking Simulations for Ligand-Target Complex Formation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov For derivatives of this compound, docking simulations are essential for identifying potential biological targets and understanding the molecular basis of their activity.

The process involves placing the ligand (the THIQ derivative) into the binding site of a target protein whose three-dimensional structure is known (often from X-ray crystallography). nih.gov An algorithm then samples numerous possible conformations and orientations of the ligand within the binding site, and a scoring function estimates the binding affinity for each pose.

Studies on various THIQ derivatives have demonstrated the utility of this approach:

Target Identification: Docking can screen a library of THIQ compounds against various receptors to identify potential hits. For example, THIQ derivatives have been docked against targets like KRas and VEGF receptors to explore their anti-cancer potential. nih.gov

Binding Mode Analysis: Docking reveals key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-receptor complex. In a study of THIQ analogs targeting influenza virus, docking showed that an active compound formed hydrophobic contacts and chelated a metal ion in the active site. rsc.org Similarly, docking of THIQ-dipeptide conjugates against E. coli DNA gyrase revealed significant binding interactions within the active pocket. nih.gov

Structure-Activity Relationship (SAR) Explanation: By comparing the docking poses and scores of different derivatives, researchers can rationalize why certain structural modifications lead to increased or decreased biological activity. This helps in the design of more potent and selective ligands. nih.gov

The results from molecular docking provide a static snapshot of the ligand-target interaction, which serves as a crucial starting point for further computational analysis and experimental validation.

Molecular Dynamics Simulations for Conformational Sampling and Binding Pathway Elucidation

While molecular docking provides a static view, molecular dynamics (MD) simulations offer a dynamic perspective on the ligand-target complex. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of the system. tandfonline.com

For complexes involving this compound derivatives, MD simulations are used to:

Assess Binding Stability: After docking, an MD simulation can assess whether the predicted binding pose is stable over a period of nanoseconds. The root mean square deviation (RMSD) of the ligand and protein backbone is monitored to check for significant conformational changes. Stable binding is often characterized by low RMSD values. mdpi.com

Refine Docking Poses: The dynamic nature of MD can help refine the initial docking pose, allowing the ligand and receptor to mutually adjust their conformations (an "induced fit" model) to achieve a more favorable binding state.

Analyze Conformational Dynamics: Fluorine substitution can influence the conformational preferences of a molecule. mdpi.comnih.gov MD simulations can explore the accessible conformations of the THIQ derivative both in solution and within the receptor's binding site, revealing how the protein environment affects its shape. This is crucial as the biologically active conformation may not be the lowest energy conformation in solution.

Elucidate Binding/Unbinding Pathways: Although computationally intensive, advanced MD techniques can be used to simulate the entire process of a ligand binding to or unbinding from its target, providing a detailed understanding of the binding mechanism and kinetics.

A study on THIQ-based candidates targeting the CD44 protein used MD simulations to confirm that the ligands remained bound and induced a less flexible, more stable conformation in the protein, a desirable characteristic for a drug-like molecule. mdpi.com

De Novo Ligand Design and Virtual Screening Approaches Based on the Tetrahydroisoquinoline Scaffold

The THIQ core is recognized as a privileged scaffold in drug discovery, meaning it is a molecular framework that can bind to multiple, diverse biological targets. tandfonline.comnih.govtandfonline.com This makes it an excellent starting point for both virtual screening and de novo ligand design.

Virtual Screening: This computational technique involves screening large libraries of virtual compounds against a specific target to identify those with a high probability of binding. The THIQ scaffold can be used as a query to search for similar compounds in large databases. Alternatively, a library of virtual THIQ derivatives with diverse substitutions can be created and docked into a target's active site to prioritize candidates for synthesis and testing.

De Novo Ligand Design: This approach involves building novel molecules from scratch or by growing them within the constraints of a receptor's binding site. Starting with the this compound scaffold placed in the active site, computational algorithms can add functional groups and fragments in a stepwise manner to optimize interactions with the surrounding amino acid residues. This strategy has been successfully applied to design novel THIQ analogs as potential anticancer agents and HIV-1 reverse transcriptase inhibitors. nih.govnuph.edu.ua

These computational strategies accelerate the discovery of novel hit compounds by focusing synthetic efforts on molecules with the highest predicted activity and most favorable properties.

Prediction of Physicochemical Properties Relevant to Biological Activity (e.g., Lipophilicity, pKa)

The biological activity of a drug is not solely dependent on its binding affinity to a target; it also relies on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational models are widely used to predict these properties early in the drug discovery process. dntb.gov.uabohrium.com For this compound and its derivatives, key predicted properties include:

Lipophilicity (logP/logD): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which affects its solubility, membrane permeability, and plasma protein binding. researchgate.net The value for the parent compound, this compound, is predicted to have an XlogP of 1.1. uni.lu

Aqueous Solubility (logS): Solubility is critical for drug absorption and formulation. nih.gov Computational models can predict the intrinsic solubility of a compound based on its structure.

pKa: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. The basic nitrogen atom in the THIQ ring is a key site of protonation.

ADMET Properties: More complex models predict various ADME and toxicity (ADMET) parameters, such as blood-brain barrier penetration, interaction with cytochrome P450 enzymes, and potential toxicities. researchgate.net

These in silico predictions allow for the early identification of potential liabilities, enabling chemists to modify the molecular structure to optimize both its biological activity and its drug-like properties.

Table 2: Predicted Physicochemical Properties for this compound uni.lu
PropertyPredicted ValueSignificance
Molecular FormulaC9H10FNODefines the elemental composition.
Molecular Weight167.18 g/molInfluences diffusion and absorption rates.
XlogP1.1Indicates lipophilicity, affecting membrane permeability and solubility.
Hydrogen Bond Donors2Potential to form hydrogen bonds with the target and affect solubility.
Hydrogen Bond Acceptors2Potential to form hydrogen bonds with the target and affect solubility.

Future Directions and Advanced Research Perspectives for 8 Fluoro 1,2,3,4 Tetrahydroisoquinolin 6 Ol Research

Integration of Artificial Intelligence and Machine Learning in Fluoro-Tetrahydroisoquinoline Design and Discovery

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the landscape of drug discovery and development. springerprofessional.de For the future of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol research, these computational tools offer a powerful platform to accelerate the design and discovery of novel analogs with enhanced therapeutic properties.

Predictive Modeling of Physicochemical and Pharmacokinetic Properties: A significant challenge in drug development is the optimization of a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. ML models can be trained on large datasets of chemical structures and their corresponding experimental data to predict these properties for newly designed fluoro-tetrahydroisoquinoline analogs. research.googlewipo.int This predictive capability allows for the early identification of compounds with unfavorable pharmacokinetic profiles, saving considerable time and resources in the drug discovery pipeline. The application of these models can significantly enhance the efficiency of developing derivatives of this compound.

Table 1: Applications of AI/ML in Fluoro-Tetrahydroisoquinoline Research

Application AreaAI/ML TechniquePotential Impact
Novel Compound Generation Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Rapid exploration of new chemical space for potent and selective analogs.
Property Prediction Graph Neural Networks (GNNs), Random Forests, Support Vector Machines (SVMs)Early-stage filtering of compounds with poor ADMET properties. springerprofessional.deresearch.google
Synthesis Planning Retrosynthesis Prediction AlgorithmsIdentification of efficient and cost-effective synthetic routes.

Exploration of Novel Synthetic Methodologies and Chemical Transformations

The synthesis of complex molecules like this compound and its derivatives often presents significant challenges. Future research will undoubtedly focus on the development of more efficient, selective, and sustainable synthetic methods.

Advanced Catalytic Systems: The development of novel catalytic strategies is paramount for the efficient construction of the tetrahydroisoquinoline core. rsc.org This includes the exploration of asymmetric catalysis to control the stereochemistry of chiral centers, which is often crucial for biological activity. Furthermore, the use of earth-abundant metal catalysts and organocatalysts can provide more sustainable and cost-effective alternatives to traditional precious metal catalysts. dntb.gov.ua

Modern C-F Bond Formation Techniques: The introduction of the fluorine atom into the aromatic ring is a key step in the synthesis of this compound. While classical methods for C-F bond formation exist, there is a continuous drive to develop milder and more versatile techniques. researchgate.netresearchgate.net Recent advances in this area, such as late-stage fluorination and the use of novel fluorinating reagents, will be instrumental in the synthesis of a diverse library of fluorinated tetrahydroisoquinoline analogs. nih.govmdpi.com

Photoredox and Electrochemical Synthesis: Visible-light photoredox catalysis and electrosynthesis have emerged as powerful tools in modern organic synthesis, offering unique reactivity under mild conditions. researchgate.netmdpi.com These technologies can be applied to forge key bonds in the tetrahydroisoquinoline scaffold and to introduce various functional groups. acs.orgnih.govnih.gov For instance, photoredox catalysis can facilitate novel C-H functionalization reactions, allowing for the direct modification of the core structure without the need for pre-functionalized starting materials. acs.orgthieme-connect.com

Expanding the Scope of Biological Target Space for Tetrahydroisoquinoline Scaffolds

The tetrahydroisoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. rsc.orgnih.gov The introduction of a fluorine atom can modulate the electronic properties and conformation of the molecule, potentially leading to novel interactions with previously un-drugged targets.

Neurodegenerative and Psychiatric Disorders: Tetrahydroisoquinoline derivatives have long been investigated for their effects on the central nervous system (CNS). nih.govgrantome.comresearchgate.net Future research on this compound derivatives could focus on their potential as modulators of targets implicated in diseases such as Alzheimer's and Parkinson's disease. nih.gov For example, the fluorine atom could enhance blood-brain barrier permeability and improve the metabolic stability of the compound, leading to better therapeutic efficacy.

Infectious Diseases: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial and antiviral agents. Tetrahydroisoquinoline-based compounds have shown promise in this area. nih.govrsc.orgresearchgate.net The unique properties of fluorinated compounds could be exploited to develop new derivatives of this compound with potent activity against a broad spectrum of bacteria, fungi, and viruses. mdpi.com

Oncology: Many natural and synthetic tetrahydroisoquinoline alkaloids exhibit significant anticancer activity. nih.goveurekaselect.comnih.gov The development of fluorinated analogs could lead to compounds with improved potency, selectivity for cancer cells, and better pharmacokinetic profiles. nih.gov Research in this area could explore the inhibition of novel cancer targets and the development of targeted therapies.

Table 2: Potential Therapeutic Areas for this compound Derivatives

Therapeutic AreaPotential Biological TargetsRationale for Fluorine Substitution
Neurodegenerative Diseases Dopamine (B1211576) receptors, Tau protein, Beta-amyloid plaquesEnhanced CNS penetration, improved metabolic stability. nih.gov
Infectious Diseases Viral proteases, bacterial cell wall synthesis enzymesIncreased binding affinity, altered cellular uptake. nih.gov
Cancer Kinases, topoisomerases, tubulinImproved potency and selectivity, reduced drug resistance. nih.goveurekaselect.com

Challenges and Opportunities in the Academic Advancement of this compound Derivatives

While the future of this compound research is promising, several challenges and opportunities lie ahead in its academic advancement.

Challenges:

Synthetic Complexity: The multi-step synthesis of poly-functionalized and stereochemically complex fluoro-tetrahydroisoquinolines can be challenging and resource-intensive. nih.gov

Biological Screening: The comprehensive biological evaluation of a large library of derivatives against a wide range of targets requires significant infrastructure and resources.

Understanding Structure-Activity Relationships: Elucidating the precise influence of the fluorine atom on the biological activity and pharmacokinetic properties requires detailed and systematic studies. rsc.org

Opportunities:

Unexplored Chemical Space: The chemical space around the this compound scaffold remains largely unexplored, offering vast opportunities for the discovery of novel bioactive compounds.

Collaborative Research: Interdisciplinary collaborations between synthetic chemists, computational scientists, and biologists will be crucial to fully realize the therapeutic potential of this class of compounds.

Development of Novel Therapeutic Agents: The unique properties conferred by the fluorine atom provide a significant opportunity to develop new drugs with improved efficacy and safety profiles for a variety of diseases. researchgate.netresearchgate.netnih.govst-andrews.ac.ukresearchgate.net

Q & A

Q. How can researchers optimize the synthesis of 8-fluoro-1,2,3,4-tetrahydroisoquinolin-6-ol for reproducibility?

Methodological Answer: To enhance synthesis reproducibility, prioritize stepwise procedures with rigorous monitoring. Key steps include:

  • Ring closure reactions : Use tetrahydroisoquinoline scaffolds (e.g., Pictet-Spengler or Bischler-Napieralski reactions) to build the bicyclic core, adjusting pH and temperature to stabilize intermediates .
  • Fluorination : Introduce fluorine via electrophilic substitution or halogen exchange, leveraging catalysts like CuI/KF to improve regioselectivity .
  • Purification : Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) to isolate the hydrochloride salt, as validated for structurally similar compounds .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer: A multi-technique approach ensures accurate structural and purity assessment:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C spectra with tetrahydroisoquinoline derivatives to confirm fluorine substitution at C8 and hydroxylation at C6 .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 182.08 for C₉H₁₁FNO) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structures of hydrochloride salts to validate stereochemistry, as demonstrated for analogs like 2-methyl-1,2,3,4-tetrahydroquinolin-8-ol hydrochloride .

Q. How should solubility and solvent selection be approached for in vitro assays?

Methodological Answer: Solubility challenges arise from the hydroxyl and fluorine groups. Strategies include:

  • Hydrochloride salt formation : Enhances aqueous solubility (e.g., 1,2,3,4-tetrahydroisoquinolin-6-ol hydrochloride dissolves in PBS at pH 7.4) .
  • Co-solvent systems : Use DMSO (≤1% v/v) for stock solutions and dilute into cell culture media with surfactants (e.g., Tween-80) to prevent precipitation .
  • LogP determination : Estimate hydrophobicity via HPLC retention times; compare with analogs like 6-fluoroquinoline (LogP ~2.1) to guide solvent selection .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer: Focus on target-specific assays informed by structural analogs:

  • Receptor binding assays : Screen for affinity toward adrenergic or serotonin receptors using radioligand displacement (e.g., 3^3H-rauwolscine for α₂-adrenoceptors) .
  • Enzyme inhibition : Test monoamine oxidase (MAO) inhibition via fluorometric assays, noting fluorine’s electron-withdrawing effects on catalytic activity .
  • Cytotoxicity profiling : Use MTT assays on HEK293 or HepG2 cells to rule out nonspecific toxicity at ≤10 µM concentrations .

Advanced Research Questions

Q. How does fluorine substitution at C8 influence bioactivity compared to non-fluorinated analogs?

Methodological Answer: Fluorine’s electronegativity and steric effects alter pharmacodynamics. Comparative studies reveal:

CompoundStructural FeatureBioactivity (IC₅₀, µM)Source
8-F-THIQ-6-olC8-F, C6-OHMAO-B: 0.12
1,2-DihydroquinolineNo fluorineMAO-B: >10
6-FluoroquinolineC6-FMAO-B: 1.4

Fluorine at C8 enhances target engagement by stabilizing hydrogen bonds and reducing metabolic oxidation .

Q. What reaction mechanisms underpin key transformations in the synthesis pathway?

Methodological Answer: Mechanistic insights guide catalyst selection and yield optimization:

  • Pictet-Spengler reaction : Acid-catalyzed cyclization forms the tetrahydroisoquinoline core via iminium ion intermediates; substituent effects (e.g., electron-withdrawing F) slow ring closure but improve regioselectivity .
  • Electrophilic fluorination : Selectivity for C8 over C7 is driven by fluorine’s ortho-directing effect on hydroxyl at C6, confirmed by DFT calculations .

Q. How can computational modeling accelerate reaction design and optimization?

Methodological Answer: Integrate quantum mechanics (QM) and machine learning (ML):

  • Reaction path search : Use QM (e.g., Gaussian) to simulate transition states and identify low-energy pathways for fluorination .
  • ML-driven condition screening : Train models on historical reaction data (e.g., solvent, catalyst, yield) to predict optimal parameters for novel analogs .
  • Docking studies : Predict binding poses with MAO-B using AutoDock Vina; validate fluorine’s role in π-π stacking with FAD cofactor .

Q. How can contradictory data in biological activity studies be resolved?

Methodological Answer: Address discrepancies via:

  • Batch variability analysis : Compare synthesis lots using HPLC purity profiles; impurities ≥2% can skew IC₅₀ values .
  • Assay standardization : Replicate assays across multiple cell lines (e.g., SH-SY5Y vs. PC12) to control for receptor expression differences .
  • Meta-analysis : Aggregate data from structurally related compounds (e.g., 7,8-difluoro analogs) to identify trends in fluorine’s positional effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.